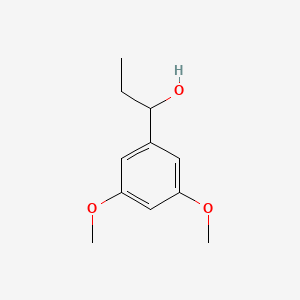

1-(3,5-Dimethoxyphenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVMCOXXZIIDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Grignard Reaction:

This classical method for forming carbon-carbon bonds offers a direct route to 1-(3,5-Dimethoxyphenyl)propan-1-ol. The synthesis involves the reaction of 3,5-dimethoxybenzaldehyde (B42067) with an ethylmagnesium halide, typically ethylmagnesium bromide, in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgbyjus.com The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. masterorganicchemistry.comyoutube.com

The primary advantage of this route is its convergent nature, assembling the target molecule in a single key step from readily available precursors. 3,5-Dimethoxybenzaldehyde is a commercially available starting material.

Reduction of 1 3,5 Dimethoxyphenyl Propan 1 One:

An alternative two-step approach involves the initial synthesis of 1-(3,5-dimethoxyphenyl)propan-1-one, followed by its reduction. The ketone precursor can be prepared via a Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with propanoyl chloride, using a Lewis acid catalyst like aluminum chloride.

Once the ketone is obtained, it can be selectively reduced to the corresponding secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its mildness and selectivity for aldehydes and ketones. youtube.comchemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred for its operational simplicity and safety. harvard.eduyoutube.com

Catalytic Hydrogenation of 1 3,5 Dimethoxyphenyl Prop 2 En 1 One:

Oxidation Reactions and Derived Products

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 1-(3,5-dimethoxyphenyl)propan-1-one. This transformation is a common and crucial step in the synthesis of various organic molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as Pyridinium chlorochromate (PCC) and potassium permanganate (B83412) (KMnO₄). PCC is known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. In a typical procedure, the alcohol is treated with PCC in a suitable organic solvent, such as dichloromethane, to yield the ketone.

Potassium permanganate, a powerful oxidizing agent, can also effect this transformation. The reaction conditions, such as temperature and pH, must be carefully controlled to prevent over-oxidation or side reactions. For instance, the oxidation of propan-1-ol with an alkaline KMnO₄ solution yields propanoic acid, highlighting the potent nature of this reagent. doubtnut.com

Table 1: Oxidation of this compound and Analogous Alcohols

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 1-(3,5-Dimethoxyphenyl)propan-1-one | Not specified | General Reaction |

| 1,3-Diphenylpropan-1-ol | Pyridinium chlorochromate (PCC) | 1,3-Diphenylpropan-1-one | 83-84% | researchgate.net |

Reduction Reactions and Derived Products

The hydroxyl group of this compound can be reduced to a methylene (B1212753) group, yielding 1-(3,5-dimethoxyphenyl)propane. This deoxygenation reaction is a valuable transformation for the synthesis of alkyl-substituted aromatic compounds. Several methods are available for the reduction of benzylic alcohols.

One common method is the Huang-Minlon reduction, which involves the reaction of the corresponding ketone with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. While this method is effective for ketones, direct reduction of the alcohol can also be achieved.

Another approach involves the use of sodium borohydride (NaBH₄) in the presence of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂). This system has been shown to be effective for the reduction of 1,3-diphenylpropenones to the corresponding 1,3-diphenylpropanes, which proceeds through the propan-1-ol intermediate. researchgate.net

Table 2: Reduction of this compound and Related Compounds

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Diphenylpropan-1-one | Hydrazine hydrate, KOH, ethylene glycol | 1,3-Diphenylpropane | 50-56% | google.com |

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can be substituted by other functional groups, such as halides or alkoxy groups. These reactions typically proceed via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

The Williamson ether synthesis is a widely used method for the preparation of ethers from alcohols. researchgate.netyoutube.commasterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.compressbooks.pub This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, this would involve reaction with a strong base like sodium hydride to form the corresponding alkoxide, followed by the addition of an alkyl halide to yield the desired ether. Due to the secondary nature of the alcohol, careful selection of the alkyl halide is necessary to favor substitution over elimination.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution. Furthermore, direct substitution can be achieved using reagents like thionyl chloride (SOCl₂) to produce the corresponding alkyl chloride.

A related substitution reaction has been demonstrated in the synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol from 3-(3,4-dimethoxyphenyl)-1-propanol. In this process, the alcohol is treated with thiourea (B124793) and hydrobromic acid, leading to the formation of a thiol. masterorganicchemistry.com

Table 3: Substitution Reactions of Alcohols

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Alcohol | 1. NaH 2. Alkyl halide | Ether | researchgate.netyoutube.commasterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.compressbooks.pub |

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating methoxy (B1213986) groups. These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy groups (positions 2, 4, and 6).

Halogenation, such as bromination or chlorination, can be achieved using a halogenating agent in the presence of a Lewis acid catalyst. For example, the halogenation of 3-(3,5-dimethoxyphenyl)sydnone has been reported, demonstrating that electrophilic substitution on the activated ring is feasible. researchgate.net

Nitration of the aromatic ring can be accomplished using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The reaction conditions need to be carefully controlled to avoid over-nitration or side reactions due to the activated nature of the ring. Direct nitration of various five-membered heterocycles has been successfully carried out, providing a basis for the expected reactivity of the dimethoxyphenyl system. semanticscholar.orgresearchgate.net

Table 4: Electrophilic Aromatic Substitution on 3,5-Dimethoxyphenyl Derivatives

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| 3-(3,5-Dimethoxyphenyl)sydnone | Halogenating agent | Halogenated derivative | researchgate.net |

Mechanistic Studies of Reaction Pathways

The reactions of this compound follow well-established mechanistic pathways in organic chemistry.

The oxidation of the secondary alcohol to a ketone with chromium-based reagents is believed to proceed through the formation of a chromate (B82759) ester intermediate. This is followed by the elimination of a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond.

Reduction of the benzylic alcohol to an alkane can proceed through different mechanisms depending on the reagents used. For instance, reductions involving hydride sources often proceed via the formation of a carbocation at the benzylic position, which is then quenched by a hydride ion.

Substitution reactions at the hydroxyl group , such as the Williamson ether synthesis, typically follow an Sₙ2 mechanism. youtube.comyoutube.com This involves a backside attack by the nucleophilic alkoxide on the carbon of the alkyl halide, leading to inversion of stereochemistry if the carbon is chiral.

Electrophilic aromatic substitution on the dimethoxyphenyl ring proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The attacking electrophile adds to the aromatic ring, temporarily disrupting the aromaticity. A subsequent deprotonation step restores the aromatic system and yields the substituted product. The stability of the intermediate carbocation, which is enhanced by the electron-donating methoxy groups, dictates the regioselectivity of the reaction.

Spectroscopic and Advanced Structural Elucidation of 1 3,5 Dimethoxyphenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3,5-Dimethoxyphenyl)propan-1-ol, both ¹H and ¹³C NMR are critical for confirming its constitution and providing insights into its stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the 3,5-dimethoxyphenyl ring would likely appear as two distinct signals. The single proton at the C4 position would present as a triplet, while the two equivalent protons at the C2 and C6 positions would appear as a doublet. The methoxy (B1213986) groups (-OCH₃) would produce a sharp singlet, integrating to six protons. The proton attached to the chiral carbinol carbon (C1) would likely be a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons (C2') of the propyl chain would exhibit a complex multiplet pattern due to diastereotopicity and coupling to both the C1 and C3' protons. The terminal methyl protons (C3') would appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected chemical shifts include those for the two equivalent aromatic carbons attached to the methoxy groups (C3/C5), the unsubstituted aromatic carbons (C2/C6), and the ipso-carbon (C1). The carbinol carbon (C1') would resonate in the characteristic region for secondary alcohols. The two carbons of the propyl chain and the methoxy carbons would also have distinct signals.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~6.5 | d | 2H | H-2, H-6 |

| Aromatic | ~6.4 | t | 1H | H-4 |

| Carbinol | ~4.6 | t | 1H | H-1' |

| Methoxy | ~3.8 | s | 6H | -OCH₃ |

| Methylene | ~1.8 | m | 2H | H-2' |

| Hydroxyl | Variable | s | 1H | -OH |

| Methyl | ~0.9 | t | 3H | H-3' |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic | ~161 | C-3, C-5 |

| Aromatic | ~145 | C-1 |

| Aromatic | ~104 | C-2, C-6 |

| Aromatic | ~100 | C-4 |

| Carbinol | ~76 | C-1' |

| Methoxy | ~55 | -OCH₃ |

| Methylene | ~32 | C-2' |

| Methyl | ~10 | C-3' |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₆O₃), the expected monoisotopic mass would be approximately 196.1099 g/mol . HRMS analysis would confirm this mass with high accuracy, typically to within a few parts per million (ppm), providing strong evidence for the molecular formula. Fragmentation patterns observed in the mass spectrum would also offer structural information, such as the loss of a water molecule from the alcohol or cleavage of the propyl chain.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 3100-2850 cm⁻¹. The presence of the aromatic ring would also be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Strong C-O stretching bands for the ether linkages of the methoxy groups and the alcohol would be expected in the 1250-1000 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Alkyl) | 2960-2850 | Medium to Strong |

| C=C Stretch (Aromatic) | 1600, 1470 | Medium to Strong |

| C-O Stretch (Ether & Alcohol) | 1250-1000 | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. If a single crystal of the compound can be grown, X-ray diffraction analysis would reveal the conformation of the propyl chain relative to the aromatic ring and the packing of the molecules in the crystal lattice. For a chiral sample, crystallographic analysis using a chiral space group or by co-crystallization with a known chiral auxiliary could determine the absolute configuration of the stereocenter at C1'.

As no specific crystallographic data for this compound is currently available in the Cambridge Structural Database (CSD), the detailed solid-state structure remains to be experimentally determined.

Chiroptical Spectroscopy for Stereochemical Purity and Conformation

Since this compound contains a chiral center at the carbinol carbon, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing the stereochemical properties of this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the aromatic chromophore would give rise to characteristic CD signals. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the stereocenter, often through comparison with theoretical calculations or empirical rules for similar compounds.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the enantiomeric purity and to infer the absolute configuration of the molecule.

The specific chiroptical data for this compound has not been reported, but such studies would be crucial for any application where stereoisomeric purity is important.

Theoretical and Computational Studies on 1 3,5 Dimethoxyphenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-(3,5-dimethoxyphenyl)propan-1-ol. These methods allow for a detailed examination of the molecule's electronic and geometric features.

Molecular Geometry and Electronic Structure Optimization

The optimization of the molecular geometry of this compound is a foundational step in its theoretical analysis. Using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. tandfonline.com This process involves finding the minimum energy conformation on the potential energy surface.

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, the orientation of the propan-1-ol side chain with respect to the 3,5-dimethoxyphenyl ring is a key structural parameter. The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also determined through these calculations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the electronic structure. It provides a detailed picture of the donor-acceptor interactions within the molecule, such as intramolecular hydrogen bonding, and quantifies the stabilization energies associated with these interactions. tandfonline.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, ECD)

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. docbrown.info These predictions are based on the calculated electronic environment of each nucleus. By comparing the predicted spectra with experimental ones, chemists can confirm the molecular structure and assign specific resonances to individual atoms. youtube.comdocbrown.info

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to simulate its infrared (IR) spectrum. quimicaorganica.orgmdpi.com Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds. The IR spectrum is characterized by a prominent broad absorption band for the O-H stretching vibration, typically in the range of 3500-3200 cm⁻¹, which is indicative of the alcohol functional group and hydrogen bonding. docbrown.info The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Electronic Circular Dichroism (ECD): For chiral molecules like (R)- or (S)-1-(3,5-dimethoxyphenyl)propan-1-ol, ECD spectroscopy is a valuable technique for determining the absolute configuration. nih.gov Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum by predicting the differential absorption of left and right circularly polarized light. tandfonline.com By matching the calculated spectrum with the experimental one, the absolute stereochemistry of the chiral center can be confidently assigned.

Tautomeric Equilibria and Energetic Stability Analysis

While this compound itself does not exhibit significant tautomerism, related compounds with different functional groups can. For instance, the corresponding ketone, 1-(3,5-dimethoxyphenyl)propan-1-one, could theoretically exist in equilibrium with its enol tautomer. Quantum chemical calculations can be employed to determine the relative energies of these tautomers, providing insight into the position of the equilibrium. sigmaaldrich.com The energetic stability of different conformers of this compound is also a key aspect of its theoretical analysis, as discussed in the conformational analysis section.

Non-linear Optical Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Quantum chemical calculations can predict the NLO properties of this compound by calculating its molecular hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. tandfonline.com Molecules with large β values are potential candidates for second-harmonic generation (SHG) materials. The calculation of these properties can guide the design of new organic materials with enhanced NLO activity.

Conformational Analysis and Energy Landscapes

The flexibility of the propan-1-ol side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to map the energy landscape of the molecule. mdpi.comsemanticscholar.org

By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be constructed. This analysis reveals the low-energy conformers and the energy barriers between them. For similar molecules, it has been found that the conformation is influenced by factors such as steric hindrance and intramolecular interactions, like hydrogen bonding between the hydroxyl group and the methoxy (B1213986) groups. researchgate.netresearchgate.net The relative populations of different conformers at a given temperature can be estimated from their calculated energies using the Boltzmann distribution.

Reaction Mechanism Modeling and Transition State Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.com For example, the synthesis of this compound often involves the reduction of the corresponding ketone. Theoretical modeling can elucidate the reaction pathway by identifying the transition states and intermediates.

Biological Activities and Pharmacological Investigations of 1 3,5 Dimethoxyphenyl Propan 1 Ol and Its Analogues

Antioxidant and Anti-inflammatory Mechanisms

Direct studies on the antioxidant and anti-inflammatory properties of 1-(3,5-Dimethoxyphenyl)propan-1-ol are not extensively documented in publicly available literature. However, research on analogous compounds provides some context. For instance, a review of small molecule anti-inflammatory compounds noted that in one series of benzamide (B126) derivatives, the inclusion of a 3,5-dimethoxy group resulted in a significant decrease in inhibitory activity against the pro-inflammatory cytokines IL-6 and TNF-α. scielo.br This suggests that for certain molecular backbones, the 3,5-dimethoxy substitution pattern may not be conducive to anti-inflammatory effects.

Neurological and Cognitive Modulation Studies

Interaction with Neurotransmitter Systems in In Vitro Models

There is a lack of specific research on the direct interaction of this compound with neurotransmitter systems in in vitro models. General research into cognitive enhancers often focuses on modulation of systems like the glutamatergic and serotonergic pathways. scielo.brresearchgate.net For example, a diverse library of compounds inspired by tropane (B1204802) and quinuclidine (B89598) alkaloids has been synthesized and screened for modulation of 5-HT2 serotonin (B10506) receptors, but this work does not include this compound. nih.gov The potential for this specific compound to interact with neurotransmitter systems remains an open area for investigation.

Cognitive Enhancement in Animal Models

Direct evidence for the cognitive-enhancing effects of this compound in animal models is not available in the current body of scientific literature. Studies on cognitive enhancement in animal models of conditions like Alzheimer's disease often involve compounds that target specific pathological pathways, such as the aggregation of amyloid-beta peptides or the hyperphosphorylation of tau proteins. scielo.brnih.govnih.gov For instance, a polyphenol-rich extract was shown to improve cognitive function in a mouse model of Alzheimer's disease, but this was a complex mixture and not a single compound. nih.gov Without specific studies, any potential cognitive effects of this compound are purely speculative.

Antimicrobial and Antiparasitic Activities (e.g., Anti-Toxoplasma gondii Activity)

While direct studies on the antimicrobial and antiparasitic activities of this compound are scarce, research on analogues with the 3,5-disubstituted phenyl ring offers some insights.

There is no specific data available regarding the anti-Toxoplasma gondii activity of this compound. Research in this area has focused on other classes of compounds, such as quinazolin-4(3H)-one derivatives and thiosemicarbazides. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

For instance, in the development of 3,5-dimethylpyrazole (B48361) derivatives as potential phosphodiesterase type 4 (PDE4) inhibitors, it was found that substitution at the para-position of the phenyl ring, particularly with a methoxy (B1213986) group, was beneficial for inhibitory activity. nih.gov In a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives evaluated for anti-Toxoplasma gondii activity, SAR studies indicated that a hydrophobic aryl group on the side chain was preferred for improved activity. nih.gov

These examples underscore that the biological activity of compounds with a 3,5-dimethoxyphenyl group is highly dependent on the rest of the molecular structure and the specific biological target. Without dedicated SAR studies on this compound derivatives, it is difficult to predict how modifications to its structure would impact its pharmacological profile.

Receptor Binding and Enzyme Inhibition Assays

Specific data from receptor binding or enzyme inhibition assays for this compound are not present in the available literature. Research on analogous structures has shown engagement with various biological targets. For example, a series of 3,5-dimethylisoxazole (B1293586) and pyridone derivatives were evaluated as inhibitors of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy. nih.gov The pyridone derivatives were found to be more effective, with IC50 values in the micromolar range. nih.gov

Metabolic Pathways and Biotransformation Studies in Biological Systems (non-human)

The metabolic fate of this compound in non-human biological systems has not been explicitly detailed in the available scientific literature. However, insights into its potential biotransformation can be gleaned from studies on structurally analogous compounds, particularly those sharing the 1-phenylpropan-1-ol core structure and those bearing a dimethoxy-substituted phenyl ring. These studies, conducted in various animal models and microbial systems, reveal common metabolic pathways, including oxidation, demethylation, and conjugation.

Metabolism of 1-Phenylpropan-1-ol Analogues

A key analogue for understanding the metabolism of the propan-1-ol side chain is norephedrine (B3415761) ((+/-)-2-amino-1-phenylpropan-1-ol). Although it possesses an additional amino group at the C2 position, its core 1-phenylpropan-1-ol structure provides a valuable model. Studies in rats and rabbits have demonstrated species-specific differences in its metabolism.

In rats, the primary metabolic pathways for norephedrine involve aromatic hydroxylation and retention of the parent structure. The major metabolites identified in rat urine were unchanged norephedrine and 4-hydroxynorephedrine. nih.gov This suggests that in some species, the 1-phenylpropan-1-ol structure is relatively stable, with modifications primarily occurring on the phenyl ring.

In contrast, rabbits exhibit more extensive metabolism of the propanol (B110389) side chain. The major urinary metabolites were conjugates of 1,2-dihydroxy-1-phenylpropane and 1-hydroxy-1-phenylpropan-2-one. This indicates that oxidation of the secondary alcohol to a ketone and diol formation are significant biotransformation routes in this species. Additionally, hippuric acid was a notable metabolite, signifying the cleavage of the propanol side chain. nih.gov

Table 1: Metabolites of Norephedrine in Non-Human Biological Systems

| Parent Compound | Species | Metabolite | Metabolic Pathway |

| Norephedrine | Rat | 4-Hydroxynorephedrine | Aromatic Hydroxylation |

| Norephedrine | Rabbit | 1,2-Dihydroxy-1-phenylpropane | Diol Formation |

| Norephedrine | Rabbit | 1-Hydroxy-1-phenylpropan-2-one | Oxidation |

| Norephedrine | Rabbit | Hippuric Acid | Side-chain Cleavage |

This table summarizes the major metabolites of norephedrine identified in studies with rats and rabbits.

Metabolism of Dimethoxyphenyl Analogues

The metabolic fate of the 3,5-dimethoxyphenyl moiety can be inferred from studies on related compounds. A primary metabolic transformation for dimethoxy-substituted aromatic compounds is O-demethylation.

Studies on the metabolism of 3,5-dimethoxycinnamic acid in rats have shown that it is metabolized to 3-hydroxy-5-methoxycinnamic acid and 3-hydroxy-5-methoxyphenylpropionic acid. This demonstrates that demethylation of one of the methoxy groups is a key metabolic step.

Furthermore, research on the anaerobic biotransformation of 3,5-dichloro-p-anisyl alcohol by methanogenic sludge provides additional evidence for demethylation as a primary metabolic event. nih.govnih.gov In this system, the initial and quantitative biotransformation was the demethylation of the methoxy group to yield 3,5-dichloro-4-hydroxybenzyl alcohol. This hydroxylated intermediate then underwent further oxidation of the benzyl (B1604629) alcohol group to a carboxylic acid. nih.govnih.gov

The metabolism of veratraldehyde (3,4-dimethoxybenzaldehyde) in rabbits also points towards oxidation and demethylation as key pathways. The major metabolite identified was veratric acid (3,4-dimethoxybenzoic acid), indicating the oxidation of the aldehyde group.

Table 2: Metabolic Transformations of Dimethoxyphenyl Analogues in Non-Human Systems

| Parent Compound | Species/System | Metabolic Product | Metabolic Reaction |

| 3,5-Dimethoxycinnamic Acid | Rat | 3-Hydroxy-5-methoxycinnamic acid | O-Demethylation |

| 3,5-Dimethoxycinnamic Acid | Rat | 3-Hydroxy-5-methoxyphenylpropionic acid | O-Demethylation, Side-chain reduction |

| 3,5-Dichloro-p-anisyl alcohol | Methanogenic Sludge | 3,5-Dichloro-4-hydroxybenzyl alcohol | O-Demethylation |

| 3,5-Dichloro-4-hydroxybenzyl alcohol | Methanogenic Sludge | 3,5-Dichloro-4-hydroxybenzoic acid | Oxidation |

| Veratraldehyde | Rabbit | Veratric Acid | Oxidation |

This table illustrates the primary metabolic reactions observed for various dimethoxyphenyl analogues in different biological systems.

Based on these analogue studies, the hypothetical metabolic pathway for this compound in non-human biological systems would likely involve a combination of these observed transformations. The primary reactions would be expected to include O-demethylation of one or both methoxy groups on the phenyl ring, and oxidation of the secondary alcohol on the propanol side chain to a ketone. Subsequent conjugation reactions, such as glucuronidation or sulfation of the resulting hydroxyl groups, would also be anticipated. The extent of these reactions would likely vary depending on the specific species and its metabolic enzyme profile.

Applications of 1 3,5 Dimethoxyphenyl Propan 1 Ol in Chemical Research

Intermediate in Complex Organic Synthesis

The utility of 1-(3,5-dimethoxyphenyl)propan-1-ol as a synthetic intermediate is most prominently highlighted by its potential role in the synthesis of stilbenoids, a class of natural polyphenols with diverse biological activities. The 3,5-dimethoxyphenyl moiety is a key structural component of many biologically active molecules, including resveratrol (B1683913) and its analogues.

A crucial step in the synthesis of certain (E)-stilbene derivatives involves intermediates such as 1-(3,5-dimethoxyphenyl)-2-(aryl)ethanones. google.com For instance, 1-(3,5-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is a documented intermediate in a patented process for producing resveratrol and piceatannol (B1677779) derivatives. google.com The target compound, this compound, can be readily oxidized to the corresponding ketone, 1-(3,5-dimethoxyphenyl)propan-1-one, which can then serve as a precursor to these more complex stilbene (B7821643) structures. The synthesis of various 3,5-dimethoxystilbene (B192122) analogs has been accomplished, underscoring the importance of the 3,5-dimethoxyphenyl scaffold in medicinal chemistry research. nih.gov

The conversion of this compound to other functional groups further expands its utility. For example, related phenylpropanols, such as 3-(3,4-dimethoxyphenyl)propan-1-ol, can be converted to the corresponding propanethiol, demonstrating the versatility of the propanol (B110389) side chain in synthetic transformations. prepchem.com This suggests that this compound can be a versatile starting material for accessing a range of phenylpropanoid derivatives with varied functionalities.

Building Block for Chemical Library Development

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology for screening and identifying compounds with desired biological activities. The structural attributes of this compound make it an attractive scaffold for the generation of such libraries.

The presence of a secondary alcohol and an aromatic ring with two methoxy (B1213986) groups provides multiple points for chemical diversification. The hydroxyl group can be a handle for various reactions, including esterification, etherification, and oxidation, while the aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the methoxy groups would need to be considered.

The general principle of using substituted phenylpropanoid structures in library synthesis is well-established. For instance, libraries of N-substituted benzimidazole (B57391) benzamides have been created with varying methoxy and hydroxy substitutions on the phenyl ring to explore their antibacterial and antiproliferative activities. mdpi.com Similarly, libraries of β-azolyl ketones, which are structurally related to oxidized derivatives of this compound, have been synthesized to identify potential bioactive compounds. mdpi.com

By systematically modifying the structure of this compound, chemists can generate a library of novel compounds. These libraries can then be screened against various biological targets to identify new lead compounds for drug development or to probe the structure-activity relationships of phenylpropanoid-based molecules.

Research Probe for Biological Pathway Elucidation

While direct evidence for the use of this compound as a research probe is limited, its structural similarity to well-studied biologically active molecules suggests its potential in this area. Research probes are molecules, often labeled with isotopes or fluorescent tags, used to study and visualize biological processes and pathways.

Phenylpropanoids and their derivatives, particularly stilbenoids like resveratrol, are known to interact with a multitude of biological targets and pathways, including those involved in inflammation, oxidative stress, and cell signaling. nih.gov For example, resveratrol is recognized for its antioxidant properties and its ability to modulate various cellular pathways. nih.gov The structural resemblance of this compound to these compounds implies that it or its derivatives could potentially interact with similar biological targets.

To be utilized as a research probe, this compound would need to be chemically modified, for instance, by incorporating a reporter group such as a radioactive isotope (e.g., ³H or ¹⁴C) or a fluorescent dye. Such labeled molecules could then be used in a variety of in vitro and in vivo experiments to:

Identify and characterize new protein targets of phenylpropanoids.

Visualize the subcellular localization of these compounds.

Quantify their uptake, distribution, and metabolism.

The development of such probes derived from this compound could provide valuable insights into the mechanisms of action of this class of compounds and help to elucidate complex biological pathways.

Advanced Analytical Methodologies for 1 3,5 Dimethoxyphenyl Propan 1 Ol in Complex Matrices

High-Performance Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) stands as a cornerstone for the separation of 1-(3,5-Dimethoxyphenyl)propan-1-ol from intricate sample mixtures. Given the chiral nature of the molecule, arising from the stereocenter at the carbinol carbon, chiral stationary phases (CSPs) are of particular importance for enantioselective separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely recognized for their broad enantiomeric recognition capabilities.

A particularly relevant CSP for the separation of aromatic compounds with polar functional groups is amylose tris(3,5-dimethylphenylcarbamate). The chiral recognition mechanism of this stationary phase involves a combination of hydrogen bonding, π-π interactions, and steric hindrance, which can effectively resolve the enantiomers of this compound. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the separation. The elution order and resolution of the enantiomers are highly dependent on the specific composition and flow rate of the mobile phase.

A typical HPLC method for the chiral separation of a compound like this compound might employ the following conditions:

| Parameter | Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Temperature | 25 °C |

This table represents a hypothetical HPLC method based on common practices for separating similar chiral compounds.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Profiling

For the trace analysis and metabolite profiling of this compound, the coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing non-volatile and thermally labile compounds like this compound. Electrospray ionization (ESI) is a suitable ionization technique, as it can gently generate protonated molecules [M+H]⁺ or adducts for detection. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion, enabling quantification even in the presence of co-eluting interferences. This is particularly valuable in complex matrices such as plasma or urine, where extensive sample cleanup may not be feasible. The development of a robust LC-MS/MS method would involve optimizing parameters such as the cone voltage and collision energy to achieve the desired sensitivity and specificity for both the parent compound and its potential metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile derivatives of the target compound. Derivatization of the hydroxyl group, for instance, through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can increase the volatility and thermal stability of this compound, making it amenable to GC analysis. The resulting mass spectra would exhibit characteristic fragments that can be used for identification and quantification. A study on the related compound, 3,5-dimethoxyphenol, utilized a GC-MS method for its determination in biological specimens, highlighting the applicability of this technique to similar structures. nih.gov

Metabolite profiling studies often utilize untargeted metabolomics approaches with high-resolution mass spectrometry (e.g., LC-Q-TOF-MS) to identify a wide range of metabolites. frontiersin.org In the case of this compound, potential metabolic pathways could include oxidation, demethylation, and conjugation. An LC-MS-based metabolite profiling study would search for the corresponding mass shifts in the acquired data to tentatively identify these biotransformation products.

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |

| LC-MS/MS | ESI Positive | 197.1 [M+H]⁺ | e.g., 179.1, 151.1 |

| GC-MS (derivatized) | Electron Ionization | (Varies with derivative) | Characteristic fragments |

This table provides hypothetical mass spectrometry parameters for the analysis of this compound.

Advanced Electrochemical Detection Methods

Advanced electrochemical detection methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds. The phenolic ether moieties and the secondary alcohol group in this compound can be susceptible to electrochemical oxidation.

Cyclic voltammetry (CV) can be used to investigate the electrochemical behavior of the compound and to determine its oxidation potential. This information is then used to set the optimal detection potential for more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV). These techniques can provide low detection limits by minimizing the background current.

The development of chemically modified electrodes can further enhance the sensitivity and selectivity of electrochemical detection. For instance, electrodes modified with nanomaterials such as graphene or carbon nanotubes can increase the surface area and facilitate electron transfer, leading to an amplified signal. nih.govrsc.org Molecularly imprinted polymers (MIPs) can also be used to create selective recognition sites for the target analyte on the electrode surface, thereby reducing interferences from other compounds in the sample matrix. nih.gov While specific applications for this compound are not yet reported, the principles of these advanced electrochemical methods suggest their potential for its sensitive and selective determination.

| Method | Principle | Potential Application for this compound |

| Differential Pulse Voltammetry (DPV) | Potential is applied in pulses, and the current is measured before and after the pulse. | Quantification at low concentrations by monitoring the oxidation peak. |

| Chemically Modified Electrodes | Electrode surface is modified with materials to enhance performance. | Increased sensitivity and selectivity using graphene or MIP-based sensors. |

This table outlines potential advanced electrochemical methods for the detection of this compound.

Future Directions and Research Perspectives

Exploration of Novel Catalytic and Green Synthetic Routes

The advancement of synthetic methodologies for 1-(3,5-Dimethoxyphenyl)propan-1-ol is a key area for future research, with a focus on efficiency, enantioselectivity, and environmental sustainability. While traditional synthetic routes are established, the development of novel catalytic and "green" approaches is paramount for large-scale, cost-effective, and environmentally benign production.

Future research will likely focus on biocatalytic methods, which utilize enzymes to perform specific chemical transformations. For instance, the enantioselective reduction of a corresponding ketone precursor, 1-(3,5-dimethoxyphenyl)propan-1-one, could be achieved using alcohol dehydrogenases. nih.gov This approach offers high enantiomeric purity of the final alcohol product, which is often crucial for biological activity. nih.gov The use of whole-cell biocatalysts or immobilized enzymes could further enhance the sustainability and reusability of the catalytic system.

Moreover, the development of chemocatalytic methods using earth-abundant and non-toxic metal catalysts is a promising avenue. Research into transfer hydrogenation reactions, using catalysts based on iron, copper, or manganese, could provide greener alternatives to traditional reducing agents. The design of chiral ligands for these catalysts would also enable asymmetric synthesis, providing access to specific stereoisomers of this compound.

Design and Synthesis of New Bioactive Analogues with Targeted Activities

The structural scaffold of this compound presents a versatile platform for the design and synthesis of new bioactive analogues. Future research will likely involve systematic modifications of the core structure to explore structure-activity relationships (SAR) and to develop compounds with targeted biological activities.

One promising direction is the synthesis of derivatives with modified aromatic substitution patterns. The methoxy (B1213986) groups on the phenyl ring are key features that can be altered to influence the compound's electronic properties and its interactions with biological targets. The synthesis of analogues with different alkoxy groups, or the introduction of other substituents such as halogens or alkyl groups, could lead to compounds with enhanced potency or altered selectivity. google.com

Furthermore, the propan-1-ol side chain offers another site for modification. The synthesis of amino-alcohol derivatives, for example, could introduce new functionalities and potential interactions with biological receptors. The synthesis of (S)-2-Amino-3-(2,5-dimethylphenyl)-1,1-diphenyl-1-propanol from an amino acid precursor highlights a viable synthetic route for such analogues. tandfonline.com These new compounds could be screened for a wide range of biological activities, including as enzyme inhibitors, receptor agonists or antagonists, or as antimicrobial agents. The development of a diverse library of analogues will be crucial for identifying lead compounds for further therapeutic development.

Deeper Mechanistic Elucidation of Biological Interactions

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound and its analogues is essential for their rational design and optimization. Future research should focus on identifying the specific biological targets of these compounds and elucidating the downstream signaling pathways they modulate.

For analogues that show promise as bioactive agents, target identification studies will be a critical next step. This could involve techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the proteins or other macromolecules that these compounds interact with. Once a target is identified, detailed biophysical and structural studies, such as X-ray crystallography or cryo-electron microscopy, can be employed to visualize the binding interactions at an atomic level.

Furthermore, cell-based assays and in vivo studies will be necessary to understand the physiological consequences of these molecular interactions. For example, if an analogue is found to modulate a specific receptor, further studies would be needed to determine its effect on downstream signaling cascades and cellular responses. A deeper mechanistic understanding will not only guide the development of more potent and selective compounds but also provide valuable insights into fundamental biological processes. The investigation of derivatives as potential stimulators of liver enzymes, such as the polysubstrate mono-oxygenase system, suggests a potential mechanism of action that warrants further detailed investigation. google.com

Potential in Materials Science and Niche Chemical Technologies

Beyond its potential in the life sciences, the chemical structure of this compound suggests possible applications in materials science and other niche chemical technologies. The presence of a hydroxyl group and an aromatic ring provides functionalities that could be exploited for the development of new materials with unique properties.

One potential application is in the synthesis of novel polymers. The hydroxyl group could be used as a site for polymerization, leading to the formation of polyesters or polyethers with the dimethoxyphenyl group as a pendant moiety. The rigidity and electronic properties of the aromatic ring could impart specific thermal, optical, or mechanical properties to the resulting polymer.

Additionally, the compound could serve as a building block in the synthesis of liquid crystals. The rod-like shape of the molecule, combined with the polar hydroxyl group and the dimethoxy-substituted aromatic ring, are features commonly found in liquid crystalline materials. By modifying the structure, it may be possible to design new materials with specific liquid crystalline phases and transition temperatures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-Dimethoxyphenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or reduction of a ketone precursor (e.g., 1-(3,5-Dimethoxyphenyl)propan-1-one). For reduction, catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in methanol are effective. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and optimize temperature (25–60°C) to minimize byproducts like over-reduced or dimerized species .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). Confirm structure via ¹H/¹³C NMR: Expected signals include a triplet for the CH₂OH group (δ 3.5–3.7 ppm), aromatic singlet for 3,5-dimethoxy groups (δ 6.3–6.5 ppm), and methoxy peaks (δ 3.8 ppm) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Stability assays show the compound degrades under strong acidic (pH <2) or basic (pH >10) conditions, forming demethylated or hydroxylated derivatives. Store at –20°C in inert atmosphere; monitor degradation via LC-MS over 72 hours .

Advanced Research Questions

Q. How does the electronic nature of the 3,5-dimethoxyphenyl group influence the compound’s reactivity in catalytic transformations?

- Methodology : Computational DFT studies (B3LYP/6-31G*) reveal the methoxy groups enhance electron density on the aromatic ring, favoring electrophilic substitutions. Compare reaction rates with analogs (e.g., 3,5-dichlorophenyl derivatives) to quantify electronic effects .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : For ambiguous NOESY or COSY signals, use X-ray crystallography (as in chalcone analogs) to confirm stereochemistry. Refine data with software like SHELXL or Olex2 .

Q. How can structure-activity relationships (SAR) be established for bioactivity studies of this compound?

- Methodology : Synthesize analogs with modified methoxy positions (e.g., 2,4-dimethoxy) or propanol chain lengths. Test binding affinity via SPR (Surface Plasmon Resonance) against targets like kinases or GPCRs. Correlate activity with steric/electronic parameters from molecular docking (AutoDock Vina) .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.